![molecular formula C16H13ClN4O B2876591 N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide CAS No. 338405-91-7](/img/structure/B2876591.png)
N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide
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Description
N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)nicotinamide, also known as LFM-A13, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2002 by a group of researchers from the University of California, San Francisco. Since then, LFM-A13 has been extensively studied for its potential applications in various fields, including cancer research, immunology, and neuroscience.
Scientific Research Applications
Biological Activity and Antimicrobial Screening
Research on nicotinic acid derivatives, such as the ones prepared from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, demonstrates significant antimicrobial activity against a range of bacteria and fungi. These compounds exhibit comparable efficacy to standard drugs, highlighting their potential in developing new antimicrobial agents (Patel & Shaikh, 2010).
Structural Characterization and Biological Implications
Nicotinamides, including various derivatives, are recognized for their broad applications from antimicrobial agents to biological process inhibitors. Structural modification of these compounds plays a crucial role in their biological activities. For instance, the synthesis and structural characterization of 2-nicotinamido-1,3,4-thiadiazole have provided insights into its potential as an aquaporin inhibitor, with implications for understanding its activity across different biological systems (Burnett et al., 2015).
Role in Cellular Metabolism and Disease Prevention
Nicotinamide is a critical component of cellular energy metabolism affecting physiology and disease states. Its role extends beyond metabolism, impacting oxidative stress and influencing pathways associated with cellular survival, immune system dysfunction, diabetes, and aging-related diseases. This underscores the potential of nicotinamide and its derivatives for therapeutic strategies across multiple diseases (Maiese et al., 2009).
Contribution to Cancer Research
The study of nicotinamide derivatives has provided valuable insights into cancer research, indicating that these compounds might play roles in epigenetic remodeling by creating a metabolic methylation sink. This process can lead to altered epigenetic states in cancer cells, influencing the expression of pro-tumorigenic gene products and pointing to a mechanistic link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells (Ulanovskaya et al., 2013).
Corrosion Inhibition and Material Science
Nicotinamide and its derivatives have also found applications in corrosion inhibition, demonstrating effectiveness in protecting mild steel in acidic environments. This highlights their potential utility in material science and industrial applications, where corrosion resistance is crucial (Jeeva et al., 2017).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-imidazol-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-13(17)3-2-4-14(11)20-16(22)12-5-6-15(19-9-12)21-8-7-18-10-21/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFHFIOEEJJJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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